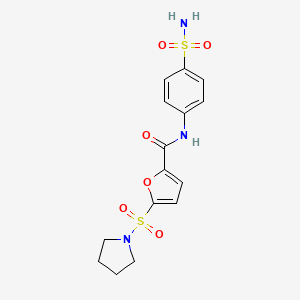

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, also known as PSC-833, is a synthetic compound that belongs to the family of sulfonamide drugs. PSC-833 is a potent inhibitor of P-glycoprotein, a membrane-bound protein that is responsible for the efflux of many drugs out of cells. P-glycoprotein is overexpressed in many types of cancer cells, which can lead to multidrug resistance and treatment failure. PSC-833 has been extensively studied for its potential use as an adjuvant therapy in cancer treatment.

Wissenschaftliche Forschungsanwendungen

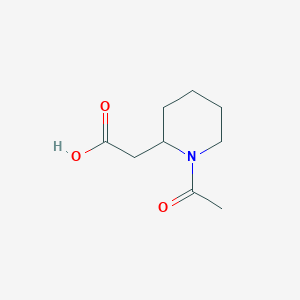

Structural and Conformational Studies

The crystal structure and molecular conformation of compounds related to 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide have been studied extensively. For instance, the study of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a similar compound, using X-ray analysis and molecular orbital methods, provides insights into the structural and conformational characteristics of such compounds (Banerjee et al., 2002).

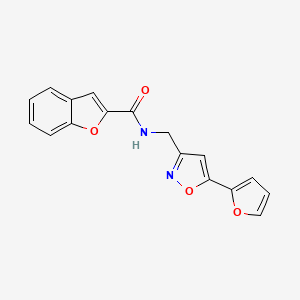

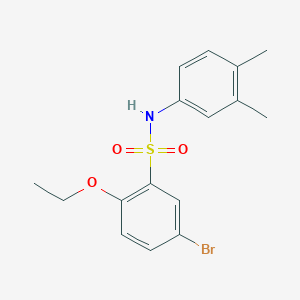

Antiprotozoal and Antimicrobial Activities

Research has been conducted on derivatives of furan-2-carboxamide for their potential antiprotozoal and antimicrobial activities. For example, a study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan-2-carboxamide, showed significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004). Another study compared the anti-fungal and anti-bacterial activities of pyrrole- and furan-sulphonamides, highlighting the potential of furan derivatives in antimicrobial applications (Carter et al., 1975).

Chemical Transformations and Synthetic Applications

Various studies have explored the chemical transformations and synthetic applications of compounds similar to 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide. For instance, research on the transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media investigated furan ring opening and the synthesis of new heterocyclic systems (Stroganova et al., 2016). Additionally, a study on the retro Diels-Alder method for the preparation of pyrrolo[1,2-a]pyrimidinediones from diexo-aminooxanorbornenecarboxamide highlighted novel synthetic pathways relevant to furan-2-carboxamide derivatives (Stájer et al., 2006).

Eigenschaften

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S2/c16-25(20,21)12-5-3-11(4-6-12)17-15(19)13-7-8-14(24-13)26(22,23)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZROYDCXEBBQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2823995.png)

![2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide](/img/structure/B2823998.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2823999.png)

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2824007.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)

![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2824017.png)